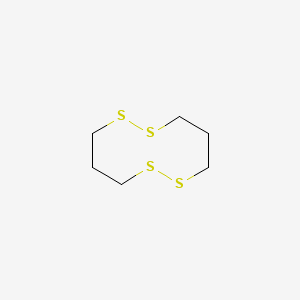![molecular formula C21H16O4 B14725622 [1-(Pyren-1-yl)ethyl]propanedioic acid CAS No. 6272-56-6](/img/structure/B14725622.png)
[1-(Pyren-1-yl)ethyl]propanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Pyren-1-yl)ethyl]propanedioic acid is a chemical compound known for its unique structure, which includes a pyrene moiety attached to an ethyl group and a propanedioic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyren-1-yl)ethyl]propanedioic acid typically involves the reaction of pyrene with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The reaction conditions often require the use of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
[1-(Pyren-1-yl)ethyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, [1-(Pyren-1-yl)ethyl]propanedioic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a fluorescent probe due to the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for studying biological processes and interactions at the molecular level.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with biological molecules can be harnessed to design new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance and durability of these materials.
作用機序
The mechanism of action of [1-(Pyren-1-yl)ethyl]propanedioic acid involves its interaction with molecular targets through various pathways. The pyrene moiety can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound can interact with proteins and enzymes, modulating their activity and function.
類似化合物との比較
Similar Compounds
- [1-(Pyren-1-yl)ethyl]acetic acid
- [1-(Pyren-1-yl)ethyl]butanedioic acid
- [1-(Pyren-1-yl)ethyl]benzoic acid
Uniqueness
Compared to similar compounds, [1-(Pyren-1-yl)ethyl]propanedioic acid stands out due to its specific combination of the pyrene moiety and the propanedioic acid group. This unique structure imparts distinct chemical and physical properties, making it particularly valuable for applications requiring strong fluorescence and specific molecular interactions.
特性
CAS番号 |
6272-56-6 |
|---|---|
分子式 |
C21H16O4 |
分子量 |
332.3 g/mol |
IUPAC名 |
2-(1-pyren-1-ylethyl)propanedioic acid |
InChI |
InChI=1S/C21H16O4/c1-11(17(20(22)23)21(24)25)15-9-7-14-6-5-12-3-2-4-13-8-10-16(15)19(14)18(12)13/h2-11,17H,1H3,(H,22,23)(H,24,25) |
InChIキー |
MHRXBOPGEVHNRK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)

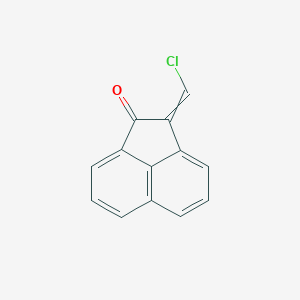
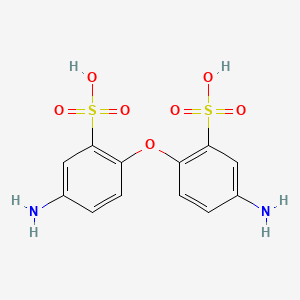
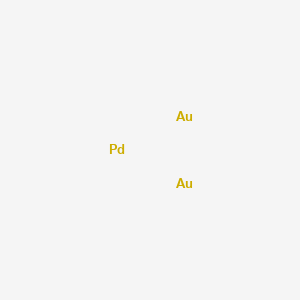
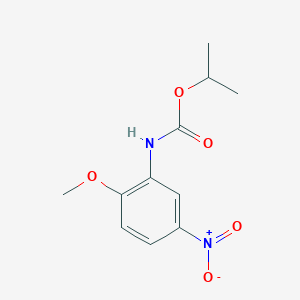
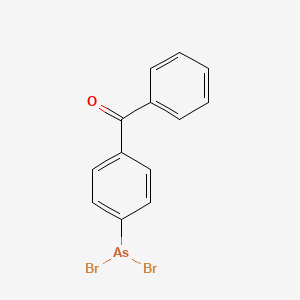
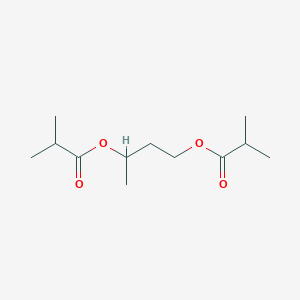
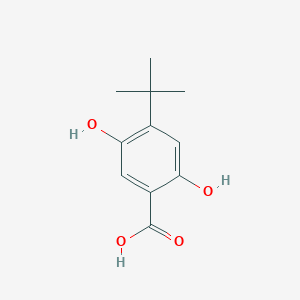
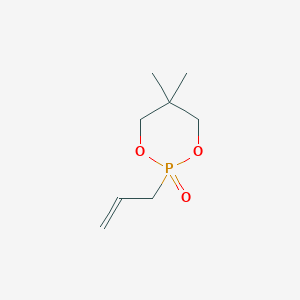
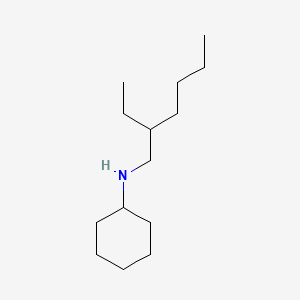
silane](/img/structure/B14725614.png)
